N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 2-oxoimidazolidine core substituted with a methylsulfonyl group at position 2. The side chain includes a 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl moiety, which introduces both aromatic (pyrazole, thiophene) and polar (sulfonyl) functionalities. Such structural elements are common in pharmaceuticals targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-25(22,23)19-8-7-17(14(19)21)13(20)15-10-11(12-4-2-9-24-12)18-6-3-5-16-18/h2-6,9,11H,7-8,10H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDFGBEXSBPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, aiming to provide a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of pyrazole and thiophene intermediates, followed by their coupling with imidazolidine derivatives. The synthetic route can be summarized as follows:
- Preparation of Pyrazole : Synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds.
- Preparation of Thiophene : Achieved through cyclization reactions involving 1,4-diketones and sulfur sources.
- Coupling Reaction : The final step involves coupling the prepared intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole and thiophene derivatives. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study : In a screening of new derivatives, several compounds exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas mirabilis. Notably, compounds derived from similar structural frameworks showed comparable or superior activity to standard antibiotics .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| 10g | P. mirabilis | 62.5 |
| 10q | S. aureus | 31.25 |
| 10o | A. niger | 31.25 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using various assays, including ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Some derivatives showed promising results, indicating their ability to scavenge free radicals effectively .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cellular Uptake : Its structural features facilitate cellular uptake, enhancing its efficacy against target pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Target Compound
- Core : 2-oxoimidazolidine (5-membered ring with two nitrogen atoms and a ketone group).
- Substituents :
- Methylsulfonyl at position 3 (polar, electron-withdrawing).
- Ethyl side chain with pyrazole and thiophene (aromatic, π-π interaction capability).
Analog 1 : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
- Core : Indazole-pyridine hybrid.
- Substituents: Difluoromethyl pyrazole (increased lipophilicity). Chloro and methylsulfonyl groups (enhanced metabolic stability).
- Key Difference : The indazole-pyridine core and fluorinated substituents confer higher logP compared to the target compound, suggesting better membrane permeability but reduced aqueous solubility.
Analog 2 : N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Core : Sulfamide linker.
- Substituents :
- Pyridinyl and pyrazolyl groups (rigid aromatic systems).
- Key Difference : Lacks the imidazolidine core and thiophene, resulting in reduced conformational flexibility and altered binding kinetics.
Table 1: Structural and Property Comparison
*Calculated using ChemDraw and PubChem tools.
Key Observations :
Synthetic Complexity : Analog 1 requires multi-step fluorination and alkylation, whereas the target compound’s synthesis may involve simpler coupling reactions, as seen in pyrazole-thiophene analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, pyrazole and thiophene moieties are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, followed by carboxamide formation using activated carbonyl intermediates (e.g., CDI or EDCI coupling agents). Optimization includes controlling reaction temperatures (e.g., reflux in DMF or acetonitrile), stoichiometric ratios of reagents (e.g., 1.1–1.2 equivalents of alkylating agents), and purification via column chromatography or recrystallization . Yield improvements (e.g., from 35% to >50%) are achieved by inert atmosphere conditions (N₂/Ar) and catalytic bases like K₂CO₃ .
Q. How is structural confirmation of this compound performed, and what analytical techniques are critical for purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) confirm regiochemistry of pyrazole, thiophene, and imidazolidine rings. Key signals include δ ~11.5 ppm (NH of carboxamide) and δ ~2.2 ppm (methylsulfonyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is validated using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (ESI-MS/LCMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., m/z 392.2 for analogous compounds) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s sulfonyl and carboxamide groups. Stability is tested in aqueous buffers (pH 4–9) at 25–37°C over 24–72 hours, with degradation monitored via HPLC. For biological assays, DMSO stock solutions (10 mM) are diluted in PBS or cell culture media (final DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfonyl and thiophene substituents?
- Methodological Answer :
- Analog Synthesis : Replace methylsulfonyl with sulfonamide or sulfonic acid groups to assess hydrophilicity effects. Modify thiophene with furan or phenyl rings to probe π-π stacking interactions .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., cancer cell lines) with IC₅₀ determination. Compare potency shifts using dose-response curves (e.g., 0.1–100 µM) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify metabolite interference. LC-MS/MS quantifies parent compound degradation .
- Off-Target Profiling : Screen against related receptors (e.g., GPCR panels) to rule out polypharmacology .
Q. How can synthetic routes be scaled for gram-scale production while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Catalytic Optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings to reduce metal loading (0.5–1 mol%) and enhance turnover .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate experiments .
Q. How are crystallographic data utilized to validate the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K resolves bond lengths (e.g., C–C = 1.54 Å) and dihedral angles. Data refinement via SHELXL (R factor <0.06) confirms intramolecular hydrogen bonds (e.g., N–H···O) critical for stability .
Conflict Resolution in Literature
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Reaction Replication : Standardize solvent purity (H₂O content <0.01% in DMF) and catalyst batches .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
